N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3,4-dimethylbenzamide is a complex organic compound with significant interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which incorporates various functional groups that may contribute to its pharmacological properties. The compound's IUPAC name reflects its intricate structure, including a furan ring and a dimethylbenzamide moiety.
This compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed information on its molecular characteristics and synthesis methods. The CAS number for this compound is 898433-16-4, indicating its unique identification in chemical registries.
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3,4-dimethylbenzamide falls under the category of benzamides, which are compounds derived from benzoic acid. It is also classified as an isoquinoline derivative due to the presence of the isoquinoline structure within its molecular framework.
The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3,4-dimethylbenzamide typically involves several steps:
The synthetic route may involve the use of flow chemistry techniques for industrial applications, enhancing the efficiency and scalability of the synthesis process. Controlled environments (e.g., nitrogen or argon atmospheres) are critical to prevent side reactions during synthesis.
The molecular structure of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3,4-dimethylbenzamide can be represented by its molecular formula and has a molecular weight of approximately 364.44 g/mol. The structural representation includes:
The InChI key for this compound is provided as follows: InChI=1S/C22H24N2O2/c23-19-9-7-17(8-10-19)22(26)24-14-20(21-6-3-13-27-21)25-12-11-16-4-1-2-5-18(16)15-25/h1-10,13,20H,11-12,14-15H2,(H,24,26)
.
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3,4-dimethylbenzamide can undergo various chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like hydrogen gas with palladium catalysts. Specific reaction conditions (e.g., temperature and solvent choice) are crucial for optimizing yields.
The mechanism of action for N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3,4-dimethylbenzamide involves interactions with specific biological targets such as enzymes or receptors. These interactions may modulate various biological pathways:
The exact pathways are dependent on the biological context and require further investigation through pharmacological studies.
While specific physical properties such as density and boiling point are not extensively documented for this compound, general characteristics can be inferred based on similar compounds in the literature:
Chemical properties include stability under various conditions (e.g., light sensitivity), reactivity with nucleophiles/electrophiles based on functional groups present, and potential degradation pathways when exposed to environmental factors.
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3,4-dimethylbenzamide has potential applications in:
Research into this compound may lead to novel therapeutic agents with improved efficacy against various conditions influenced by the targeted biological pathways.
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: